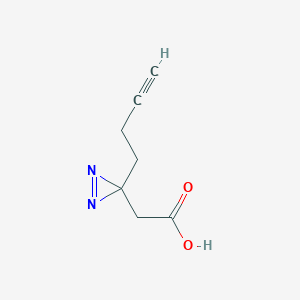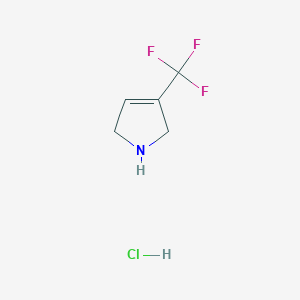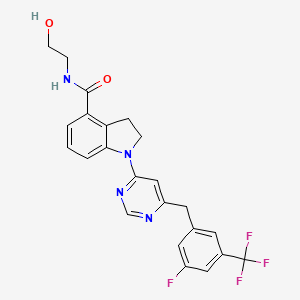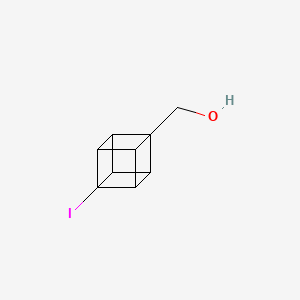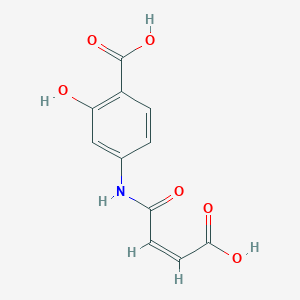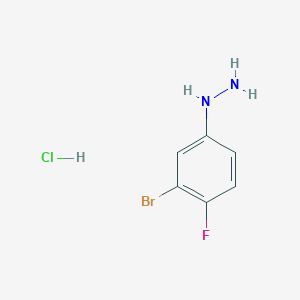
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromo-4-fluoroaniline, hydrazine hydrate, hydrochloric acid.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete reaction.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as distillation or chromatography, to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new chemical entities.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In drug discovery, its mechanism of action would be related to its interaction with molecular targets, such as receptors or enzymes, leading to a desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 3-Fluorophenylhydrazine hydrochloride
- 3-Bromo-4-chlorophenylhydrazine hydrochloride
Uniqueness
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
(3-bromo-4-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQSEAQCJZLILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(diethoxyphosphinyl)carbonyl]-1H-indole-2-carboxylic acid](/img/structure/B8139988.png)
![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)
![3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8140018.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140025.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(1E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-4-methylbenzenecarboximidoyl chloride](/img/structure/B8140034.png)
![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)
